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molecular formula C16H14O3 B1293598 Ethyl 4-phenylbenzoylformate CAS No. 6244-53-7

Ethyl 4-phenylbenzoylformate

Cat. No. B1293598
M. Wt: 254.28 g/mol
InChI Key: JSNHSBCQHIQENB-UHFFFAOYSA-N
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Patent
US06136832

Procedure details

A mixture of 27 g (200 mmol) of isobutylbenzene and 24 mL (215 mmol) of ethyl oxalylchloride underwent Friedel-Crafts acylation reaction in an analogous fashion as described for the synthesis of ethyl 4-phenylbenzoylformate to yield 38 g (81% yield) of ethyl 4-isobutylbenzoylformate as a colorless oil.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalylchloride
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C1(C2C=CC([C:21]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[O:22])=CC=2)C=CC=CC=1>>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:21]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[O:22])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1
Name
ethyl oxalylchloride
Quantity
24 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)C(=O)OCC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acylation reaction in an analogous fashion

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(=O)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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